![molecular formula C18H22N2O2S B5543518 2-(benzoylamino)-N,N-diethyl-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5543518.png)
2-(benzoylamino)-N,N-diethyl-4,5-dimethyl-3-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves the formation of hydrogen-bonded dimers facilitated by N–H···O interactions, with supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012). Additionally, the reaction of dimethylamino compounds with carbocyclic and heterocyclic 1,3-diketones in acetic acid leads to various substituted pyranones, demonstrating the versatility of these components in synthesizing complex heterocycles (Ornik et al., 1990).
Molecular Structure Analysis
Crystal structure analyses reveal the importance of hydrogen bonds and π···π interactions in stabilizing the molecular and supramolecular structure of these compounds. For example, the crystal structure of a related compound is stabilized by N–H···S, C–H···O, and N–H···O hydrogen bonds, alongside π···π interactions between rings (Sharma et al., 2016).
Scientific Research Applications
Structural and Chemical Properties
Research on related thiophene-3-carboxamide derivatives has highlighted their antibacterial and antifungal activities, providing insights into their potential use in developing new antimicrobial agents. Studies have shown that the structural configuration of these compounds, such as the orientation of substituent rings and intramolecular hydrogen bonding, plays a significant role in their biological activity. These findings suggest the importance of exploring the structural aspects of 2-(benzoylamino)-N,N-diethyl-4,5-dimethyl-3-thiophenecarboxamide for potential applications in antimicrobial therapies (Vasu et al., 2003).
Biological Activities
The compound's structural analogs have been studied for their biological activities, including antimicrobial, anti-HCV, antioxidant, and antitumor properties. For example, derivatives of benzothiazole, which share some structural similarities with thiophene carboxamides, have shown promising results in corrosion inhibition, indicating potential applications in materials protection. Such research underlines the compound's potential in diverse scientific fields, from medical applications to materials science (Hu et al., 2016).
Synthesis and Derivatives
In the realm of synthetic chemistry, the synthesis of related compounds has opened new pathways for creating structurally diverse libraries of molecules with potential therapeutic uses. The ability to generate a variety of derivatives from a common precursor underscores the versatility of thiophene carboxamides in drug discovery and development. This flexibility in synthesis allows for the exploration of a wide range of biological activities and applications, highlighting the compound's potential as a scaffold for the development of new therapeutic agents (Roman, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzamido-N,N-diethyl-4,5-dimethylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-5-20(6-2)18(22)15-12(3)13(4)23-17(15)19-16(21)14-10-8-7-9-11-14/h7-11H,5-6H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARJLASQFUDACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylamino-4,5-dimethyl-thiophene-3-carboxylic acid diethylamide |
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